
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydro-2H-pyran compounds involves complex chemical processes, including cascade cyclization and hydroarylation/Prins cyclization strategies. For example, various aldehydes can undergo a smooth cascade cyclization with N-(5-hydroxypent-2-yn-1-yl)-4-methyl-N-phenylbenzenesulfonamide in the presence of specific catalysts to furnish corresponding tetrahydro-2H-pyrano[3,4-c]quinoline derivatives with high selectivity and good yields (Reddy et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, has been determined using X-ray crystallography. These studies reveal details about the crystalline structure, including cell parameters and molecular geometry, providing insights into the spatial arrangement of atoms within the molecule (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored through various synthetic methods and bioactivity studies. For instance, 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides exhibit significant cytotoxic activities, which are crucial for anti-tumor activity studies. These compounds strongly inhibit carbonic anhydrase (CA) isoforms, highlighting their potential in medicinal chemistry (Gul et al., 2016).
Physical Properties Analysis
The synthesis of compounds within this chemical class typically results in substances with specific physical properties, such as solubility and crystalline form. These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science. However, detailed studies on the physical properties of N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide specifically are not readily available in the provided literature.
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are critical for their application in designing new drugs or materials. For example, the oxidative difunctionalization of 2-amino-4H-pyrans, a related chemical process, demonstrates the potential for creating compounds with unique chemical properties useful in drug development and synthetic chemistry (Mandha et al., 2012).
Wissenschaftliche Forschungsanwendungen
Cascade Cyclization Processes
Research demonstrates an efficient strategy for synthesizing angularly fused tetrahydro-2H-pyrano[3,4-c]quinoline derivatives through a sequential hydroarylation/Prins cyclization process. This method, which involves the smooth cascade cyclization of various aldehydes with related sulfonamide compounds, results in good yields and high selectivity, marking a significant advancement in the synthesis of complex organic structures (M. R. Reddy et al., 2016).
Spirocyclization Strategy
Another study presents a novel InCl3 catalyzed Prins bicyclization strategy for synthesizing spirotetrahydropyran derivatives. This approach showcases the versatility of related sulfonamide compounds in facilitating the formation of complex organic structures, such as tetrahydro-3H-spiro[benzo[b][1,4]dioxine-2,4′-pyran] and hexahydrospiro[benzo[b][1,4]oxazine-2,4′-pyran] derivatives, with high diastereoselectivity (B. Reddy et al., 2014).
Bioactivity and Carbonic Anhydrase Inhibition
Further investigations into new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have revealed their potential as carbonic anhydrase inhibitors. This research underscores the significant role of sulfonamide derivatives in developing therapeutic agents targeting specific enzymes, with some compounds showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which may be crucial for further anti-tumor activity studies (H. Gul et al., 2016).
Novel Synthetic Methodologies
The research community has also developed new synthetic methodologies utilizing sulfonamide compounds for the creation of complex organic structures. For instance, the use of p-dodecylbenzenesulfonamic acid as a catalyst for the synthesis of aryl-substituted tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromens represents a significant advancement in green chemistry, offering a simple, efficient, and environmentally friendly approach (E. Sheikhhosseini et al., 2013).
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-12-2-4-14(5-3-12)21(18,19)16-9-6-15(17)13-7-10-20-11-8-13/h2-5,13,15-17H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVBQMACHJLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

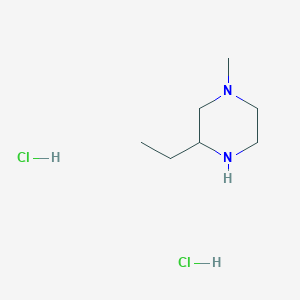
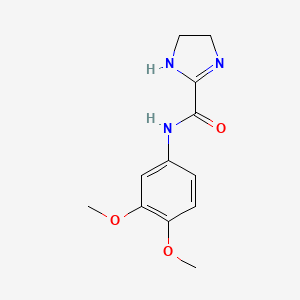
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)
![2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B2495814.png)
![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
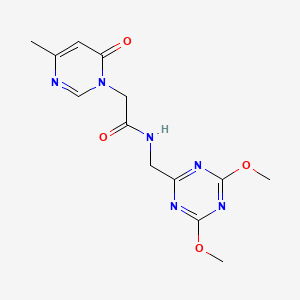
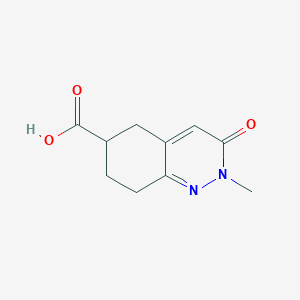

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)
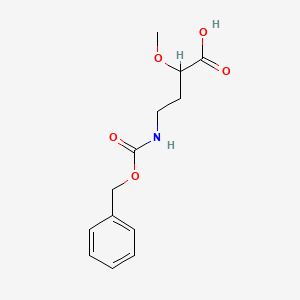
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)